![molecular formula C11H8N2 B028389 9H-Pyrido[2,3-b]indole CAS No. 244-76-8](/img/structure/B28389.png)
9H-Pyrido[2,3-b]indole
Overview
Description
9H-Pyrido[2,3-b]indole, also known as α-carboline, is a heterocyclic aromatic compound featuring a pyridine ring fused to an indole backbone at the [2,3-b] position . Its molecular formula is C₁₁H₈N₂ (molecular weight: 168.19 g/mol), with a melting point of 219–220°C and boiling point of 373°C . This scaffold is notable for its diverse bioactivities, including antitumor, antimicrobial, anti-Alzheimer’s disease, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9H-Pyrido[2,3-b]indole involves the reaction of α-oxoketene dithioacetal with 1-methyl-2-oxoindole enolate anion , followed by cyclization of the adduct in the presence of ammonium acetate . Another method includes the reaction of 2-aminoindole with 3,3-dimethoxy-2-formyl-propionitrile sodium salt . Additionally, a simple one-pot synthesis involves heating a mixture of chalcone , oxindole , and ammonium acetate in the presence of potassium tert-butoxide under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that may include the use of ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials. These materials undergo a cascade reaction under acidic conditions to form the desired compound . The process is efficient, economical, and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, often using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
Carcinogenic Potential and DNA Interaction
9H-Pyrido[2,3-b]indole is recognized for its carcinogenic potential , particularly through its metabolite 2-amino-9H-pyrido[2,3-b]indole (AαC). Studies have shown that AαC can form DNA adducts, leading to mutations and contributing to cancer development. Research indicates that the compound undergoes metabolic activation via cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can covalently bind to DNA, thus forming adducts that are implicated in mutagenesis .
Case Study: AαC-DNA Adduct Formation
- Objective: To investigate the formation of DNA adducts from AαC in human cells.
- Method: Human peripheral blood lymphocytes were exposed to AαC, followed by analysis of DNA adducts using mass spectrometry.
- Findings: High levels of AαC-DNA adducts were detected, indicating significant genotoxicity .
Pharmacological Applications
In pharmacology, this compound derivatives have been explored for their therapeutic potential. These compounds exhibit a range of biological activities including:
- Antioxidant Properties: Some derivatives act as antioxidants and may protect against oxidative stress-related diseases.
- Neuroprotective Effects: Certain studies suggest that α-carboline compounds can exert neuroprotective effects and may be relevant in treating neurodegenerative disorders .
- Anticancer Activity: Research is ongoing into the use of this compound derivatives as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
Material Science Applications
The unique chemical structure of this compound has led to its use in material science. It has been incorporated into various materials for its photochemical properties:
- Photocatalysts: Research indicates that heterogenized photocatalysts containing this compound can effectively catalyze reactions under light irradiation .
- Dyes and Pigments: The compound's ability to absorb light makes it suitable for use in dyes and pigments in various industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9H-Pyrido[2,3-b]indole involves its interaction with various molecular targets and pathways:
GABA Modulation: It acts as a modulator of the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system.
DNA Intercalation: It can intercalate into DNA, affecting DNA replication and transcription processes.
Enzyme Inhibition: It inhibits cytochrome P450 enzymes, impacting drug metabolism and detoxification pathways.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Physical Properties of Selected Carbolines
Key Differences :
- Ring Fusion Position : α-Carbolines ([2,3-b] fusion) differ from β-carbolines ([3,4-b] fusion), altering electronic distribution and biological interactions .
- Substituents : Methyl or ethyl groups (e.g., Harman, MeA-α-C) enhance lipophilicity and modulate toxicity .
- Saturation : Tetrahydro-β-carboline has a saturated pyridine ring, reducing aromaticity and reactivity compared to fully aromatic analogs .
Table 2: Bioactivity and Toxicity Profiles
Key Findings :
- Antitumor Activity : α-Carbolines exhibit potent enzyme inhibition (e.g., PI3Kα) due to planar aromatic structures enabling DNA intercalation .
- Neuroactivity: β-Carbolines like Norharman interact with monoamine oxidases, whereas α-carbolines show anti-Alzheimer’s effects via amyloid-β modulation .
Key Insights :
- Medicinal Chemistry : α-Carbolines are synthesized via efficient copper-catalyzed cascades, enabling rapid derivatization for SAR studies .
- Materials Science : Derivatives like 9-(4′-iodobiphenyl)-α-carboline serve as bipolar host materials in blue TADF-OLEDs, achieving external quantum efficiencies >20% .
Structure-Activity Relationships (SARs)
- Substituent Position : Methylation at the 3-position (MeA-α-C) enhances mutagenicity but reduces solubility .
- Aromaticity : Fully aromatic α-carbolines exhibit stronger DNA intercalation than saturated analogs (e.g., tetrahydro-β-carboline) .
- Electron-Donating Groups : Methoxy or hydroxyl groups at the 6-position improve antioxidant activity in α-carbolines .
Biological Activity
9H-Pyrido[2,3-b]indole, also known as α-carboline, is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention due to its potential implications in pharmacology, particularly in anticancer and mutagenic contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data.
Chemical Structure and Properties
The structure of this compound consists of a fused pyridine and indole ring system. This unique configuration contributes to its reactivity and biological interactions. The compound is often synthesized through various chemical reactions, with significant interest in its derivatives due to their enhanced biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. One notable compound is 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) , which has demonstrated selective anticancer activity against colon cancer cells (COLO 205). In vitro studies revealed that HAC-Y6 induces mitotic arrest and apoptosis in these cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation at concentrations as low as 0.1 μM .
Table 1: Summary of Anticancer Studies Involving this compound Derivatives
Compound Name | Cell Line | Concentration (μM) | Effect | Reference |
---|---|---|---|---|
HAC-Y6 | COLO 205 | 0.1 - 1 | Induces apoptosis | |
AαC | Human Lymphocytes | Varies | Forms DNA adducts | |
MeAC | Various | Varies | Mutagenic effects |
Mutagenic Activity
Research indicates that certain derivatives of this compound exhibit mutagenic properties. For instance, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAC) was isolated from the pyrolysate of soybean globulin and shown to possess mutagenic activity related to its structural features. The mutagenicity was influenced by the bulkiness of substituents at the C-3 position adjacent to the amino group; larger alkyl groups generally reduced mutagenic strength .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The formation of covalent DNA adducts is a critical pathway through which these compounds exert their mutagenic effects. For example, AαC undergoes N-oxidation by cytochrome P450 enzymes to form reactive metabolites that bind to DNA .
- Apoptosis Induction : HAC-Y6 has been shown to activate apoptotic pathways in cancer cells through phosphatidylserine externalization and caspase activation, leading to cell death .
Case Studies
Several case studies have demonstrated the biological implications of this compound:
- Colon Cancer Study : In a study involving COLO 205 cells treated with HAC-Y6, researchers observed significant reductions in cell viability after 48 hours. The compound's ability to induce apoptosis was confirmed through flow cytometry assays measuring annexin V binding .
- Mutagenicity Assessment : A study on MeAC revealed that while some derivatives exhibited strong mutagenic properties, others with bulkier groups did not show such effects. This highlights the importance of structural modifications in altering biological outcomes .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 9H-Pyrido[2,3-b]indole, and how do they influence experimental design?
this compound (CAS 244-76-8) is a heterocyclic aromatic compound with a molecular formula of C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . It has a melting point reported between 201°C and 219–220°C , with discrepancies likely due to purity or isomer variations. The compound is soluble in DMSO (20 mg/mL) , making it suitable for in vitro studies requiring solvent dissolution. Researchers should verify purity via HPLC (≥98% recommended) and store it at −20°C in airtight containers to prevent degradation . These properties are critical for dose preparation, stability assessments, and reproducibility in assays.
Q. How can researchers confirm the structural identity of this compound and its derivatives?
Structural characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone integrity and substituent positions .
- Mass Spectrometry (LC-MS or HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : For functional group identification, such as amine or aromatic C-H stretches .
For example, derivatives like 2-amino-9H-pyrido[2,3-b]indole (AaC) are validated using SMILES strings (e.g.,NC(C=C1)=NC2=C1C(C=CC=C3)=C3N2
) and InChI keys .
Q. What are the standard protocols for assessing the mutagenic potential of this compound?
The Ames test (OECD 471) is widely used to evaluate mutagenicity. For instance, 2-amino-3-ethyl-9H-pyrido[2,3-b]indole (a derivative) showed mutagenic activity in Salmonella typhimurium at 150 µL/plate . Researchers should:
- Use bacterial strains sensitive to frameshift mutations (e.g., TA98).
- Include metabolic activation (S9 fraction) to mimic in vivo liver metabolism .
- Quantify revertant colonies and compare to positive controls (e.g., sodium azide).
Advanced Research Questions
Q. How does this compound induce cytotoxicity in cancer cells, and what pathways are involved?
Studies on synthetic derivatives, such as 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6), reveal dual mechanisms:
- Mitotic Arrest : HAC-Y6 disrupts microtubule dynamics, leading to G2/M phase arrest via BubR1 activation and aurora kinase inhibition . Immunostaining and cyclin B1 upregulation are used to confirm this .
- Apoptosis : Mitochondrial membrane depolarization (JC-1 staining), caspase-3/9 activation, and PARP cleavage indicate intrinsic apoptosis. Bax/Bcl-2 ratio shifts and cytochrome c release further validate this pathway .
Q. What experimental strategies address contradictions in reported metabolic pathways of this compound derivatives?
Discrepancies in metabolite identification (e.g., AαC vs. MeAaC) require:
- High-Resolution Mass Spectrometry (HRMS) : To distinguish isomers with identical molecular weights .
- Isotope-Labeling Studies : Track metabolic transformations (e.g., using ¹⁴C-labeled AαC) .
- Comparative Metabolism Assays : Use liver microsomes from different species (e.g., human vs. rodent) to identify species-specific pathways .
Q. How can structural modifications enhance the therapeutic potential of this compound derivatives?
Rational design approaches include:
- Substituent Addition : Adding acetyl or trimethoxybenzyl groups (as in HAC-Y6) improves solubility and target affinity .
- Scaffold Hybridization : Combining pyridoindole cores with known pharmacophores (e.g., β-carboline) to exploit HSP90 inhibition .
- SAR Studies : Test derivatives for IC₅₀ values in NCI-60 cell panels to identify structure-activity trends .
Q. What are the challenges in quantifying this compound in complex biological matrices?
Key challenges and solutions:
- Low Abundance : Use sensitive detection methods like HPLC-DAD at optimized wavelengths (e.g., 228 nm for AαC) .
- Matrix Interference : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate analytes from blood/urine .
- Quantitative Validation : Spike recovery assays and internal standards (e.g., deuterated analogs) to ensure accuracy .
Q. Methodological Notes
- Contradictory Data : Address variations in melting points or toxicity by standardizing purity protocols and using certified reference materials .
- Ethical Compliance : Follow OECD guidelines for in vitro toxicity testing and obtain institutional approval for animal studies .
- Data Reproducibility : Publish full experimental details (e.g., solvent lot numbers, incubation times) to mitigate batch effects .
Properties
IUPAC Name |
9H-pyrido[2,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFPOGUJAAYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179148 | |
Record name | alpha-Carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-76-8 | |
Record name | 9H-Pyrido[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 244-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | alpha-Carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-carboline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-AZACARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274Z75I9BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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